2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H2ClF6NO2S |
|---|---|
Molecular Weight |
313.61 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF6NO2S/c8-18(16,17)3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |
InChI Key |
MEVWDCGFSBBRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride features a pyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 6 and a sulfonyl chloride (-SO₂Cl) moiety at position 4. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₂ClF₆NO₂S | |
| Molecular Weight | 313.61 g/mol | |
| Hydrogen Bond Acceptors | 9 | |
| Topological Polar Surface | 55.4 Ų | |
| XLogP3-AA | 2.7 |
The compound’s high electronegativity and steric bulk from -CF₃ groups impose unique reactivity constraints, necessitating tailored synthetic strategies.
Synthesis Methodologies
Chlorosulfonation of Pre-Functionalized Pyridine Derivatives
The most direct route involves chlorosulfonation of 2,6-bis(trifluoromethyl)pyridine. This two-step process proceeds via:
Step 1: Sulfonation
2,6-Bis(trifluoromethyl)pyridine undergoes sulfonation at the 4-position using fuming sulfuric acid (H₂SO₄·SO₃) at 150–180°C. The electron-withdrawing -CF₃ groups direct electrophilic substitution to the para position relative to the nitrogen atom.
Step 2: Chlorination
The resultant sulfonic acid intermediate is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. For example:
$$
\text{C₇H₃F₆NO₃S} + \text{PCl₅} \rightarrow \text{C₇H₂ClF₆NO₂S} + \text{POCl₃} + \text{HCl}
$$
This step typically achieves yields of 65–75%, with purity dependent on rigorous exclusion of moisture.
Direct Sulfur Trioxide Insertion
An alternative one-pot method employs sulfur trioxide (SO₃) complexes in dichloromethane at -10°C, followed by in situ chlorination with oxalyl chloride (C₂O₂Cl₂). This approach reduces side reactions but requires precise temperature control to prevent decomposition of the trifluoromethyl groups.
Challenges and Optimization
- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, necessitating anhydrous conditions and inert atmospheres.
- Regioselectivity : Competing sulfonation at positions 3 or 5 is minimized by the strong meta-directing effects of -CF₃ groups.
- Purification : Chromatography over silica gel or recrystallization from hexane/ethyl acetate mixtures isolates the product in >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonation | 65–75 | 90–95 | Scalability, established protocol | Moisture-sensitive intermediates |
| Direct SO₃ Insertion | 70–80 | 85–90 | Reduced steps, faster reaction times | High cost of SO₃ complexes |
Mechanistic Insights
The sulfonation-chlorination sequence follows a classical electrophilic aromatic substitution (EAS) mechanism. The -CF₃ groups deactivate the pyridine ring but enhance para selectivity due to their strong -I effect. Chlorination proceeds via nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electron-deficient sulfur center.
Applications and Derivatives
This compound serves as a precursor for sulfonamide drugs and fluorinated polymers. Its derivatives exhibit enhanced metabolic stability and bioavailability, driving demand in medicinal chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions are pivotal for introducing sulfonyl-based functionalities into target molecules.
Mechanism :
The reaction proceeds via a two-step process:
-
Nucleophilic attack at the electrophilic sulfur atom, forming a tetrahedral intermediate.
-
Departure of the chloride ion, stabilized by the electron-withdrawing trifluoromethyl groups () on the pyridine ring .
Coupling Reactions
The pyridine ring participates in cross-coupling reactions, leveraging its halogen-like reactivity under transition-metal catalysis.
Suzuki-Miyaura Coupling
Reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives:
Conditions :
Applications : Synthesis of kinase inhibitors and fluorescent probes .
Buchwald-Hartwig Amination
Forms C–N bonds with aryl halides or amines:
Conditions :
Heterocyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry.
Example : Reaction with 2-ethynylbenzoic acid derivatives under Pd catalysis yields isocoumarin-sulfonyl hybrids:
Conditions :
Key Feature : The trifluoromethyl groups enhance metabolic stability of the resulting heterocycles .
Halogen Exchange Reactions
The chlorine atom in the sulfonyl chloride group can be replaced by other halogens (e.g., iodine) under radical or nucleophilic conditions:
Conditions :
Stability and Reactivity Trends
Comparative studies reveal enhanced reactivity compared to non-fluorinated analogs:
| Parameter | 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride | Non-fluorinated Analog |
|---|---|---|
| (with aniline) | ||
| Thermal stability (°C) | 180–200 | 120–140 |
| Hydrolytic half-life (pH 7) | 48 hrs | 12 hrs |
Key Insight : The groups stabilize transition states via inductive effects, accelerating substitution rates .
Scientific Research Applications
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride involves its interaction with specific molecular targets, primarily through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride.
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl chloride functionality.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains similar trifluoromethyl groups but differs in its bipyridine structure.
Uniqueness: this compound is unique due to the combination of trifluoromethyl groups and a sulfonyl chloride group on a pyridine ring. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications in synthesis, research, and industry .
Q & A
Basic: What are the standard synthetic routes for 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride, and what key reagents are involved?
The compound is synthesized via sulfonation of the pyridine ring followed by chlorination. A common approach involves treating 2,6-bis(trifluoromethyl)pyridine with chlorosulfonic acid to form the sulfonic acid intermediate, which is then reacted with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Key reagents include chlorosulfonic acid for sulfonation and SOCl₂ for converting the sulfonic acid to the sulfonyl chloride. Strict moisture control and inert atmospheres are critical to prevent hydrolysis .
Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?
Yield discrepancies often stem from differences in catalyst purity, solvent polarity, or moisture content. Systematic parameter optimization (e.g., catalyst loading, solvent choice) with analytical monitoring (TLC/HPLC) is recommended. For example, palladium catalysts like Pd(PPh₃)₄ may yield higher efficiency than phosphine ligands (e.g., tris-o-furylphosphine) in cross-coupling reactions. NMR analysis of intermediates can identify competing pathways, such as dimerization or over-chlorination, which reduce yields .
Basic: What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : Confirms trifluoromethyl groups (δ -60 to -70 ppm).
- FT-IR : Detects sulfonyl chloride stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).
- HPLC : Purity assessment using a C18 column with acetonitrile/water (70:30 v/v) at 1 mL/min.
- Elemental analysis : Verifies <0.5% deviation from theoretical C, H, N, and S values .
Advanced: What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl groups enhance the sulfonyl chloride's electrophilicity by destabilizing the transition state. DFT calculations suggest a 15 kJ/mol lower activation energy compared to non-fluorinated analogs. Kinetic studies in aprotic solvents (e.g., DMF) show second-order kinetics, supporting a bimolecular mechanism. Competing hydrolysis in protic solvents necessitates strict anhydrous conditions .
Basic: What safety protocols are critical when handling this compound?
- Use nitrile/neoprene gloves, goggles, and a fume hood.
- Store under anhydrous conditions (molecular sieves) at 2–8°C.
- Neutralize spills with vermiculite and dispose as hazardous waste.
- For skin contact, rinse with 5% sodium bicarbonate after water .
Advanced: How do steric and electronic factors influence regioselectivity in cross-coupling reactions?
The 2,6-bis(trifluoromethyl) groups sterically block the 2- and 6-positions, directing reactions to the 4-sulfonyl site. Electronic effects further enhance para-selectivity. Suzuki-Miyaura couplings with Pd(OAc)₂/XPhos in THF at 60°C yield >90% para-substituted products. Computational models (M06-2X/6-311+G(d,p)) predict a 12:1 para/meta ratio .
Basic: What purification strategies are recommended for isolating this compound?
- Fractional distillation : Under reduced pressure (0.1 mmHg, bp 85–90°C).
- Recrystallization : From hexane/dichloromethane (3:1 v/v) at -20°C.
- Column chromatography : Use silica gel with ethyl acetate/hexane (10:90) to remove polar impurities .
Advanced: What spectroscopic evidence supports unexpected byproduct formation, and how can they be mitigated?
¹H NMR signals (δ 7.8–8.2 ppm) and ¹⁹F shifts (-55 ppm) indicate sulfonic acid dimers. These form via self-condensation under acidic conditions. Mitigation includes pH control (pH 2–3 with H₃PO₄) during sulfonation and rapid quenching of chlorosulfonic acid with ice water. Molecular sieves (4Å) reduce moisture, suppressing dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
